molecular formula C9H9ClO4S B037656 [(4-Chlorobenzyl)sulfonyl]acetic acid CAS No. 118672-20-1

[(4-Chlorobenzyl)sulfonyl]acetic acid

Cat. No. B037656
M. Wt: 248.68 g/mol
InChI Key: YYXBXAYHHCTPEF-UHFFFAOYSA-N
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Description

“[(4-Chlorobenzyl)sulfonyl]acetic acid” is a chemical compound with the molecular formula C9H9ClO4S . It is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “[(4-Chlorobenzyl)sulfonyl]acetic acid” is represented by the InChI code 1S/C9H9ClO4S/c10-8-3-1-7 (2-4-8)5-15 (13,14)6-9 (11)12/h1-4H,5-6H2, (H,11,12) and the InChI key is YYXBXAYHHCTPEF-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC (=CC=C1CS (=O) (=O)CC (=O)O)Cl .


Physical And Chemical Properties Analysis

“[(4-Chlorobenzyl)sulfonyl]acetic acid” has a molecular weight of 248.69 . It has a boiling point of 514.7ºC at 760 mmHg and a flash point of 265.1ºC . The compound has a density of 1.494g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

  • Scientific Field : Synthetic Organic Chemistry
  • Summary of the Application : [(4-Chlorobenzyl)sulfonyl]acetic acid is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It’s considered to be one of the most important synthons in the field of synthetic organic chemistry .
  • Methods of Application or Experimental Procedures : This compound is often used as a starting material in many organic transformations . It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . In addition, it has been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
  • Results or Outcomes : The use of [(4-Chlorobenzyl)sulfonyl]acetic acid in these reactions has led to the synthesis of a wide variety of organic compounds, expanding the toolbox for synthetic chemists .

Safety And Hazards

The safety information available indicates that “[(4-Chlorobenzyl)sulfonyl]acetic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBXAYHHCTPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307238
Record name [(4-chlorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorobenzyl)sulfonyl]acetic acid

CAS RN

118672-20-1
Record name [(4-chlorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Zhou, T Feng, X Shen, J Cui, R Wu, L Wang… - …, 2017 - pubs.rsc.org
Some novel α,β-unsaturated aromatic sulfone analogs (5a–5m) and their Tempol conjugates (6a–6e) have been synthetically prepared, characterized and evaluated for their …
Number of citations: 11 pubs.rsc.org
X Ning, Y Guo, X Wang, X Ma, C Tian… - Journal of Medicinal …, 2014 - ACS Publications
Novel (E)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides were designed and synthesized as new analogues of 1, which showed interesting multifunctional neuroprotective effects, …
Number of citations: 65 pubs.acs.org

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